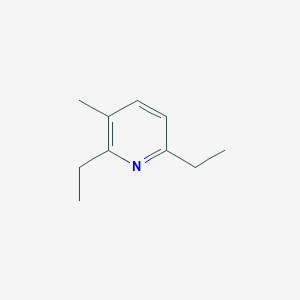

Pyridine, 2,6-diethyl-3-methyl-

Description

Overview of Substituted Pyridine (B92270) Chemistry in Academic Research

Substituted pyridines are fundamental building blocks in organic synthesis and are of immense interest to academic researchers. Their utility spans a wide range of applications, from serving as ligands in catalysis to forming the core structure of many biologically active molecules. The synthesis of polysubstituted pyridines is a particularly active area of research, with chemists continuously developing novel methods to introduce functional groups at specific positions on the pyridine ring. rsc.orgrsc.org These methods often involve multicomponent reactions, which allow for the efficient construction of complex molecular architectures from simple starting materials. rsc.org The ability to precisely control the substitution pattern on the pyridine ring is crucial for fine-tuning the properties of the resulting molecule for a specific application.

Structural Classification and Nomenclature of Dialkyl- and Trialkylpyridines

The nomenclature of substituted pyridines follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The positions on the pyridine ring are numbered starting from the nitrogen atom as 1, and proceeding clockwise. Consequently, dialkyl- and trialkylpyridines are named by indicating the position and identity of the alkyl substituents.

For instance, a pyridine ring with two ethyl groups at positions 2 and 6 is named 2,6-diethylpyridine. Similarly, the subject of this article, Pyridine, 2,6-diethyl-3-methyl- , indicates a pyridine ring substituted with two ethyl groups at the 2 and 6 positions and a methyl group at the 3 position. This specific arrangement of substituents gives rise to a unique steric and electronic environment around the pyridine ring.

Below is a table showcasing the classification of some representative alkylpyridines:

| Compound Name | Classification | Structure |

| 2-Methylpyridine (B31789) | Monoalkylpyridine |  |

| 2,6-Dimethylpyridine (B142122) | Dialkylpyridine |  |

| 2,4,6-Trimethylpyridine | Trialkylpyridine |  |

| 2,6-Diethylpyridine | Dialkylpyridine |  |

| Pyridine, 2,6-diethyl-3-methyl- | Trialkylpyridine |  |

Rationale for Researching Pyridine, 2,6-Diethyl-3-Methyl-

While specific research dedicated solely to Pyridine, 2,6-diethyl-3-methyl- is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the broader context of research on sterically hindered pyridines. missouristate.eduthieme-connect.com The presence of bulky ethyl groups at the 2 and 6 positions, flanking the nitrogen atom, creates significant steric hindrance. This steric shielding can have profound effects on the reactivity of the nitrogen atom, making the compound a valuable tool for studying reaction mechanisms and serving as a non-nucleophilic base.

The addition of a methyl group at the 3-position introduces further electronic and steric asymmetry to the molecule. This substitution can influence the regioselectivity of further functionalization reactions on the pyridine ring and modulate the compound's properties as a ligand in coordination chemistry. Research on such polysubstituted pyridines is crucial for developing a deeper understanding of structure-property relationships in this important class of heterocyclic compounds. acs.orgnih.govacs.org

Compound Data

The following table summarizes some key computed and experimental properties for related alkylpyridines, which can provide an estimation for the properties of Pyridine, 2,6-diethyl-3-methyl-.

| Property | 2,6-Diethylpyridine | 3-Methylpyridine |

| Molecular Formula | C9H13N | C6H7N |

| Molecular Weight | 135.21 g/mol | 93.13 g/mol |

| Boiling Point | 179-181 °C | 144 °C |

| Density | 0.906 g/mL | 0.957 g/mL |

| CAS Number | 935-28-4 | 108-99-6 |

Structure

3D Structure

Properties

CAS No. |

6760-48-1 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2,6-diethyl-3-methylpyridine |

InChI |

InChI=1S/C10H15N/c1-4-9-7-6-8(3)10(5-2)11-9/h6-7H,4-5H2,1-3H3 |

InChI Key |

BTNPSDFGVRKKOA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C=C1)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2,6 Diethyl 3 Methyl and Analogous Pyridine Derivatives

Direct Synthetic Routes to Pyridine (B92270), 2,6-Diethyl-3-Methyl-

Direct synthetic routes offer an efficient means to construct the substituted pyridine core in a single or few steps. These methods often involve the condensation of acyclic precursors.

Catalyst-Mediated Gas-Phase Reactions of Ketones with Ammonia (B1221849)

The gas-phase synthesis of pyridines from carbonyl compounds and ammonia over a heterogeneous catalyst is a well-established industrial method. For the synthesis of methylpyridines, this process typically involves the reaction of acetylene (B1199291) and ammonia in the presence of a catalyst. Catalysts often contain metal oxides such as those of cadmium, chromium, and zinc on a support like kaolin (B608303). The reaction proceeds at elevated temperatures, typically around 420 °C. The product distribution, including the formation of various methylpyridines, is highly dependent on the catalyst composition and reaction conditions. For instance, a catalyst composed of 13.0% CdO and 87.0% kaolin has been shown to be effective for producing 2-methylpyridine (B31789) and 4-methylpyridine. The addition of a second metal component, such as Cr2O3, can further enhance the yield.

While specific examples for 2,6-diethyl-3-methylpyridine are not prevalent, the general principles can be extrapolated. The synthesis would likely involve the reaction of appropriate ketones and aldehydes with ammonia in the gas phase over a suitable catalyst.

Cyclization Reactions and their Mechanistic Pathways

Cyclization reactions provide a powerful tool for the synthesis of substituted pyridines. The Bohlmann–Rahtz pyridine synthesis is a notable example, allowing for the creation of trisubstituted pyridines from the reaction of propargyl ketones and carbonyl compounds. This method typically requires heating of reactive aminoacrylates or activated carbonyl compounds. The mechanism involves a series of condensation and cyclization steps to form the pyridine ring.

Another relevant cyclization involves the reaction of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde under acidic conditions, which leads to an intramolecular cyclization product. This reaction proceeds through the protonation of the pyridine nitrogen, which increases the acidity of the methyl groups and facilitates enolization of the acetyl group, leading to a pre-reaction complex that favors cyclization.

Indirect Synthesis via Precursors and Derivatization

Indirect methods commence with a pre-formed pyridine ring, which is then elaborated with the desired substituents through various chemical transformations.

Alkylation Strategies on Pyridine Scaffolds

The direct alkylation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which makes it resistant to standard Friedel-Crafts alkylation conditions unless electron-donating groups are present. However, several alternative alkylation methods have been developed.

One approach involves the reaction of pyridine derivatives with a carboxylic acid in the presence of ammonium (B1175870) persulfate and catalytic silver ions. This method allows for the introduction of alkyl groups at the 2, 4, or 6 positions. For example, the reaction of 4-cyanopyridine (B195900) with propionic acid under these conditions yields 2-ethyl-4-cyanopyridine and 2,6-diethyl-4-cyanopyridine.

Another strategy is the methylation of pyridines using methanol (B129727) in the presence of a nickel-nickel oxide catalyst at elevated temperatures (250-320 °C). This process can be used to introduce methyl groups at the alpha positions of the pyridine ring. For instance, pyridine can be methylated to α-picoline, which can be further methylated to 2,6-lutidine.

The regioselectivity of pyridine alkylation can be controlled by the choice of reagents and reaction conditions. For example, C4-alkylation can be achieved by using a maleate-derived blocking group, which directs Minisci-type decarboxylative alkylation to the C-4 position. Conversely, C2-alkylation can be favored by using specific alkyllithium reagents and solvent systems.

Table 1: Regioselective Alkylation of Pyridines

| Alkylation Position | Method | Reagents | Reference |

|---|---|---|---|

| C4 | Minisci-type decarboxylative alkylation with blocking group | Maleate-derived blocking group, AgNO3, (NH4)2S2O8 | |

| C2 | Alkyllithium-mediated | sec-Butyllithium, THF/toluene | |

| C2, C4, C6 | Persulfate-mediated | R-COOH, (NH4)2S2O8, Ag+ |

Functional Group Interconversions on Pyridine Derivatives

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. This approach is particularly useful for synthesizing pyridine derivatives where direct introduction of a substituent is not feasible.

Common FGIs on the pyridine ring include:

Conversion of amino groups: An amino group can be converted to a bromo group via a Sandmeyer-type reaction using hydrogen bromide, bromine, and sodium nitrite.

Conversion of chloro groups: Chloro substituents on the pyridine ring can be displaced by nucleophiles. For example, 2,6-dichloro-3-trifluoromethylpyridine reacts with N-benzylmethylamine to regioselectively give the 6-(N-benzyl-N-methyl)aminopyridine derivative.

Conversion of trifluoromethyl groups: A trifluoromethyl group can be converted to a methoxycarbonyl group by treatment with sodium methoxide (B1231860) followed by acid hydrolysis.

Conversion of amine oxides: Pyridine-N-oxides are versatile intermediates. They can be converted to cyanopyridines by reaction with dimethyl sulfate (B86663) followed by sodium cyanide. They can also be used to activate the pyridine ring for nucleophilic substitution.

Conversion of hydroxyl groups: A hydroxyl group can be converted to a

Regioselective and Stereoselective Synthetic Approaches in Alkylpyridine Synthesis

The precise control of substituent placement on the pyridine ring, known as regioselectivity, is a significant challenge in synthetic organic chemistry. Similarly, achieving a specific three-dimensional arrangement of atoms, or stereoselectivity, is crucial when chiral centers are present.

A notable advancement in the regioselective C4-alkylation of pyridines involves the use of a maleate-derived blocking group. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org This method allows for a highly controlled Minisci-type decarboxylative alkylation at the C4 position, which is historically difficult to achieve without the formation of regioisomeric mixtures. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org The process is operationally simple, scalable, and utilizes inexpensive starting materials. nih.govnih.govchemrxiv.orgresearchgate.netchemrxiv.org The blocking group can be readily removed after the alkylation step, providing access to pure C4-alkylated pyridines. nih.govchemrxiv.org

The scope of this regioselective Minisci reaction has been demonstrated with a variety of carboxylic acid alkyl donors, as summarized in the table below.

Table 1: Scope of the Regioselective Minisci Reaction for C4-Alkylation of Pyridines

| Carboxylic Acid Donor | Product | Yield (%) |

|---|---|---|

| Pivalic acid | 4-tert-butylpyridine | 85 |

| Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 92 |

| Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 78 |

| Isobutyric acid | 4-Isopropylpyridine | 75 |

Data sourced from studies on regioselective C4-alkylation of pyridines. chemrxiv.org

Furthermore, transition metal catalysis has been instrumental in developing regioselective synthetic routes. For instance, cationic half-sandwich rare-earth catalysts have been shown to be effective for the C–H addition of pyridines to olefins, leading to 2-alkylated pyridine derivatives in an atom-economical manner. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have also been employed for the synthesis of 2-aryl-substituted pyridines with high yields. organic-chemistry.org

Stereoselective synthesis of pyridine derivatives often involves the dearomatization of the pyridine ring to create chiral centers. mdpi.com Catalytic stereoselective dearomatization of pyridines can lead to the formation of enantioenriched 1,2- and 1,4-dihydropyridines and N-substituted 2-pyridones, which are valuable synthetic intermediates. mdpi.com One approach involves the use of chiral catalysts to control the stereochemical outcome of nucleophilic additions to activated pyridinium (B92312) species. mdpi.comacs.org For example, the asymmetric alkynylation of N-alkylpyridinium ions has been achieved with high diastereoselectivity and regioselectivity. mdpi.com

Another strategy for achieving stereoselectivity is the use of chiral auxiliaries, which are temporarily attached to the pyridine scaffold to direct the stereochemical course of a reaction. numberanalytics.com Regio- and stereoselective addition of Grignard reagents to pyridine-N-oxides has been reported to yield C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines. lu.se These intermediates can then be converted to either alkylpyridines or substituted piperidines. lu.se

Green Chemistry Principles in the Synthesis of Alkylpyridines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of alkylpyridine synthesis, these principles are being applied through various strategies, including the use of environmentally benign solvents, catalysts, and energy sources.

One significant approach is the use of heterogeneous catalysts, such as zeolites, which offer advantages like catalyst recyclability and ease of separation. numberanalytics.com Zeolite catalysts have been utilized in the gas-phase synthesis of pyridine and its alkyl derivatives from simple starting materials like aldehydes, ketones, and ammonia. gychbjb.comgoogle.comgoogle.com Shape-selective zeolites can influence the product distribution, favoring the formation of specific isomers. google.com

Microwave-assisted organic synthesis has emerged as a green chemistry tool that can significantly reduce reaction times and improve yields. nih.gov A one-pot, four-component reaction for the synthesis of novel pyridine derivatives has been developed using microwave irradiation. nih.gov This method offers a more efficient and environmentally friendly alternative to conventional heating methods. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis

| Product | Method | Reaction Time (min) | Yield (%) |

|---|---|---|---|

| 5a | Microwave | 3 | 92 |

| 5a | Conventional | 180 | 75 |

| 5f | Microwave | 5 | 90 |

| 5f | Conventional | 240 | 70 |

| 5g | Microwave | 4 | 91 |

| 5g | Conventional | 210 | 72 |

Data represents a selection of synthesized pyridine derivatives and is sourced from a study on green synthesis methodologies. nih.gov

The development of photocatalysis and electrocatalysis also represents a move towards greener synthetic methods by enabling reactions under mild conditions. numberanalytics.com Visible-light photocatalysis, for instance, has been used for the synthesis of pyridine derivatives through radical-mediated pathways. numberanalytics.com Furthermore, the use of magnetically recoverable catalysts is being explored to simplify catalyst separation and recycling, contributing to more sustainable processes. rsc.org These catalysts have been applied in multicomponent reactions to produce a variety of pyridine derivatives. rsc.org

The drive towards sustainability also encourages the use of atom-economical reactions, such as the [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, which is synergistically catalyzed by a copper(I) salt and a secondary ammonium salt to form substituted pyridines under mild conditions. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of Pyridine, 2,6 Diethyl 3 Methyl and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Pyridine, 2,6-diethyl-3-methyl-". By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial relationships of the atoms within the molecule can be established.

The predicted ¹H NMR spectrum of "Pyridine, 2,6-diethyl-3-methyl-" provides detailed information about the electronic environment of the hydrogen atoms. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine (B92270) ring and the electron-donating effects of the alkyl substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.29 | d | 7.7 |

| H-5 | 6.89 | d | 7.7 |

| -CH₂- (C2-ethyl) | 2.75 | q | 7.6 |

| -CH₂- (C6-ethyl) | 2.70 | q | 7.6 |

| -CH₃ (C3-methyl) | 2.25 | s | - |

| -CH₃ (C2-ethyl) | 1.25 | t | 7.6 |

| -CH₃ (C6-ethyl) | 1.23 | t | 7.6 |

The two protons on the pyridine ring, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The methylene protons of the two ethyl groups at positions 2 and 6 will each present as a quartet, resulting from coupling with the adjacent methyl protons. The methyl protons of these ethyl groups will, in turn, appear as triplets. The methyl group at position 3 is predicted to be a singlet as it has no adjacent protons.

The predicted ¹³C NMR spectrum offers insights into the carbon framework of the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | 161.5 |

| C-6 | 158.9 |

| C-4 | 137.4 |

| C-3 | 130.2 |

| C-5 | 120.8 |

| -CH₂- (C2-ethyl) | 29.3 |

| -CH₂- (C6-ethyl) | 24.8 |

| -CH₃ (C3-methyl) | 18.7 |

| -CH₃ (C2-ethyl) | 14.5 |

| -CH₃ (C6-ethyl) | 13.9 |

The carbon atoms of the pyridine ring are observed in the aromatic region, with C-2 and C-6 appearing at the lowest field due to their proximity to the electronegative nitrogen atom. The carbons of the ethyl and methyl substituents are found in the aliphatic region of the spectrum.

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include:

A cross-peak between the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring.

Correlations between the methylene (-CH₂-) and methyl (-CH₃) protons within each ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The expected HSQC correlations would be:

H-4 with C-4

H-5 with C-5

The methylene protons with their respective methylene carbons in the ethyl groups.

The methyl protons with their corresponding methyl carbons in the ethyl and methyl groups.

The H-4 proton and carbons C-2, C-3, and C-6.

The H-5 proton and carbons C-3 and C-6.

The protons of the C-3 methyl group and carbons C-2 and C-4.

The methylene protons of the C-2 ethyl group and carbons C-3 and the C-2 ethyl methyl carbon.

The methylene protons of the C-6 ethyl group and carbons C-5 and the C-6 ethyl methyl carbon.

These combined 2D NMR data would provide an unambiguous structural elucidation of "Pyridine, 2,6-diethyl-3-methyl-".

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within the compound.

The FTIR spectrum of "Pyridine, 2,6-diethyl-3-methyl-" is expected to exhibit characteristic absorption bands corresponding to its structural features.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine ring) |

| 2975-2850 | C-H stretching | Aliphatic (-CH₃, -CH₂) |

| 1600-1550 | C=C and C=N stretching | Pyridine ring |

| 1470-1430 | C-H bending | Aliphatic (-CH₂, -CH₃) |

| 1380-1370 | C-H bending | Aliphatic (-CH₃) |

| 850-750 | C-H out-of-plane bending | Aromatic (Pyridine ring) |

The presence of bands in the aromatic C-H stretching region confirms the pyridine ring, while the strong absorptions in the aliphatic C-H stretching region are indicative of the ethyl and methyl groups. The characteristic ring stretching vibrations further confirm the pyridine core.

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information to FTIR.

Predicted Raman Shifts:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretching | Aromatic (Pyridine ring) |

| 2975-2850 | C-H stretching | Aliphatic (-CH₃, -CH₂) |

| 1600-1550 | Ring stretching | Pyridine ring |

| 1050-1000 | Ring breathing | Pyridine ring |

| 850-750 | C-H out-of-plane bending | Aromatic (Pyridine ring) |

A prominent feature in the Raman spectrum would be the symmetric ring breathing mode of the pyridine ring, which is often weak in the FTIR spectrum. The C-H stretching vibrations of the alkyl groups would also be clearly visible.

Electronic Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "Pyridine, 2,6-diethyl-3-methyl-" is expected to show absorption bands characteristic of the pyridine chromophore.

Predicted UV-Vis Absorption Maxima (λmax):

| Wavelength (nm) | Electronic Transition |

| ~210 | π → π |

| ~260 | n → π |

The spectrum is anticipated to display a strong absorption band around 210 nm, attributed to a π → π* transition within the aromatic system. A weaker absorption band, corresponding to an n → π* transition involving the lone pair of electrons on the nitrogen atom, is expected at a longer wavelength, around 260 nm. The positions of these bands can be influenced by the solvent polarity and the formation of complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher-energy excited state. For pyridine and its derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions associated with the aromatic ring and the nitrogen lone pair.

π → π* Transitions: These are generally high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring.

n → π* Transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the aromatic ring.

For "Pyridine, 2,6-diethyl-3-methyl-", one would anticipate a UV-Vis spectrum characteristic of a substituted pyridine. For comparison, 3-methylpyridine exhibits absorption maxima (λmax) in methanol (B129727) at approximately 260 nm, 265 nm, and 270 nm nih.gov. The alkyl substituents (diethyl and methyl) on the "Pyridine, 2,6-diethyl-3-methyl-" ring are expected to cause a slight bathochromic (red) shift in these absorption bands due to their electron-donating inductive effects. However, without experimental data, the precise λmax values and their corresponding molar absorptivities for the title compound remain undetermined.

Table 1: Expected UV-Vis Absorption Data for Pyridine, 2,6-diethyl-3-methyl-

| Transition Type | Expected Wavelength Range (nm) | Notes |

|---|---|---|

| π → π* | ~250-280 | High intensity; characteristic of the pyridine aromatic system. |

| n → π* | >280 | Low intensity; may be obscured by solvent effects or other transitions. |

Note: This table is predictive and based on typical values for substituted pyridines. No experimental data is currently available.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is an essential analytical technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A non-zero CD signal is only produced by a chiral chromophore.

The parent compound, "Pyridine, 2,6-diethyl-3-methyl-", is achiral and therefore would not produce a CD spectrum. This technique would only be applicable if the compound were derivatized with a chiral auxiliary or incorporated into a larger, chiral molecular system, such as a coordination complex with chiral ligands. A search of the scientific literature did not yield any studies on chiral derivatives of "Pyridine, 2,6-diethyl-3-methyl-", and as such, no CD spectroscopy data are available.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass.

For "Pyridine, 2,6-diethyl-3-methyl-", the molecular formula is C₁₀H₁₅N. The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon, hydrogen, and nitrogen, is 149.120449 Da guidechem.com. An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical calculation, thereby confirming the elemental composition. While this technique is standard for compound characterization, published HRMS data for "Pyridine, 2,6-diethyl-3-methyl-" have not been found.

Table 2: Computed High-Resolution Mass Data for [C₁₀H₁₅N+H]⁺

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | - |

| Ion Formula | [C₁₀H₁₆N]⁺ | - |

| Theoretical Monoisotopic Mass (M) | 149.120449 | Computed guidechem.com |

| Theoretical m/z of [M+H]⁺ | 150.128224 | Computed |

Note: This table contains calculated values. Experimental verification is required.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Volatile Species

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, thermally labile, or non-volatile molecules, such as metal-ligand complexes in solution. The technique transfers ions from solution into the gas phase, allowing for their analysis by the mass spectrometer.

ESI-MS would be the method of choice for characterizing coordination complexes of "Pyridine, 2,6-diethyl-3-methyl-". It allows for the determination of the stoichiometry and composition of complex ions in solution. For example, if this pyridine derivative were to form a complex with a metal ion (M⁺), ESI-MS could identify species such as [M(C₁₀H₁₅N)]⁺, [M(C₁₀H₁₅N)₂]⁺, etc. Despite the utility of this technique for studying coordination chemistry, no ESI-MS studies involving complexes of "Pyridine, 2,6-diethyl-3-methyl-" are currently available in the literature.

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. This technique provides the absolute structure of a molecule.

To date, the crystal structure of "Pyridine, 2,6-diethyl-3-methyl-" has not been reported. A search of crystallographic databases reveals no entries for this compound or its complexes. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, or atomic coordinates, is available. For illustrative purposes, single crystal X-ray diffraction has been successfully used to determine the structures of many other substituted pyridine derivatives, such as Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate nih.gov. This demonstrates the potential of the technique should suitable crystals of "Pyridine, 2,6-diethyl-3-methyl-" be prepared in the future.

Table 3: Required Data for Single Crystal X-ray Diffraction

| Parameter | Information Provided | Status for Pyridine, 2,6-diethyl-3-methyl- |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Data Not Available |

| Space Group | The specific symmetry elements of the crystal. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. | Data Not Available |

| Bond Lengths & Angles | Precise intramolecular distances and angles. | Data Not Available |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides a unique fingerprint of the crystalline structure of a material, enabling the identification of different crystalline phases, or polymorphs, which may exhibit distinct physical and chemical properties. In the context of metal complexes of "Pyridine, 2,6-diethyl-3-methyl-", PXRD is crucial for confirming the formation of a new crystalline product, assessing its purity, and identifying its specific crystal system.

When a finely powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystal lattices of the material. The angles and intensities of the diffracted beams are recorded to produce a diffractogram, which is a plot of intensity versus the diffraction angle (2θ). The positions of the diffraction peaks are determined by the size and shape of the unit cell, while the intensities are related to the arrangement of atoms within the unit cell.

For a hypothetical crystalline metal complex of "Pyridine, 2,6-diethyl-3-methyl-", such as a cobalt(II) chloride complex, a PXRD analysis would yield a unique diffraction pattern. By comparing this pattern to databases of known crystalline structures, the phase can be identified. Furthermore, the diffraction data can be indexed to determine the unit cell parameters (a, b, c, α, β, γ), which define the crystal system (e.g., monoclinic, orthorhombic, etc.).

Illustrative PXRD Data for a Hypothetical [CoCl₂(C₁₀H₁₅N)₂] Complex

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.2 | 8.67 | 100 |

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 80 |

| 20.5 | 4.33 | 65 |

| 25.1 | 3.55 | 90 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 30 |

This data is illustrative and represents a typical PXRD pattern for a coordination complex. Actual experimental data for the specified compound is not available.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for investigating the electronic structure of metal complexes containing unpaired electrons. These methods provide insights into the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding.

Magnetic Susceptibility

Magnetic susceptibility measurements determine the magnetic moment of a complex, which is directly related to the number of unpaired electrons. For transition metal complexes of "Pyridine, 2,6-diethyl-3-methyl-", this information is crucial for deducing the electronic configuration and spin state of the metal center. For instance, a high-spin octahedral Co(II) complex (d⁷) would be expected to have three unpaired electrons and a magnetic moment in the range of 4.3-5.2 Bohr magnetons (B.M.). In contrast, a low-spin configuration would exhibit a much lower magnetic moment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a highly sensitive technique that directly probes the environment of unpaired electrons. An EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a tensor that reflects the anisotropy of the electronic environment around the paramagnetic center. Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus and the nitrogen atom of the pyridine ligand. The resulting splitting pattern in the EPR spectrum can confirm the coordination of the "Pyridine, 2,6-diethyl-3-methyl-" ligand to the metal center and provide details about the geometry of the complex.

Illustrative EPR Parameters for a Hypothetical Mononuclear Cu(II) Complex with Pyridine, 2,6-diethyl-3-methyl-

| Parameter | Value |

| g∥ | 2.25 |

| g⊥ | 2.05 |

| A∥ (Cu) | 180 x 10⁻⁴ cm⁻¹ |

| A⊥ (Cu) | 20 x 10⁻⁴ cm⁻¹ |

| AN (N) | 15 G |

This data is illustrative and represents typical EPR parameters for a square planar Cu(II) complex with a nitrogen-donating ligand. Actual experimental data for the specified compound is not available.

Thermal Analysis (TGA, DTA) for Thermal Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. These methods are essential for determining the temperature ranges in which a complex is stable and for elucidating its decomposition pathway.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides quantitative information about mass loss events, such as the loss of solvent molecules or the decomposition of the organic ligand. For a metal complex of "Pyridine, 2,6-diethyl-3-methyl-", TGA can reveal the temperature at which the ligand begins to dissociate from the metal center and the stoichiometry of the decomposition process. The final residual mass can often be correlated with the formation of a stable metal oxide.

Differential Thermal Analysis (DTA)

DTA measures the temperature difference between a sample and an inert reference material as a function of temperature. The DTA curve shows endothermic or exothermic peaks corresponding to thermal events such as melting, boiling, crystallization, or decomposition. When combined with TGA, DTA provides a more complete picture of the thermal behavior of the complex. For instance, a mass loss observed in the TGA curve corresponding to an endothermic peak in the DTA curve would suggest a process like the loss of a coordinated solvent molecule.

Illustrative Thermal Analysis Data for a Hypothetical Metal Complex of Pyridine, 2,6-diethyl-3-methyl-

| Temperature Range (°C) | Mass Loss (%) | DTA Peak | Assignment |

| 80 - 120 | 5.0 | Endothermic | Loss of lattice water |

| 250 - 350 | 45.0 | Exothermic | Decomposition of the "Pyridine, 2,6-diethyl-3-methyl-" ligand |

| > 500 | - | - | Formation of stable metal oxide residue |

This data is illustrative and represents a plausible thermal decomposition profile for a coordination complex. Actual experimental data for the specified compound is not available.

Theoretical and Computational Studies of Pyridine, 2,6 Diethyl 3 Methyl

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published data available for this specific compound.

Semi-Empirical Methods for Large Systems

No published data available for this specific compound.

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

No published data available for this specific compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

No published data available for this specific compound.

Computational Mechanistic Studies

No published data available for this specific compound.

Further experimental and computational research is required to elucidate the specific properties of Pyridine (B92270), 2,6-diethyl-3-methyl- before a detailed article as outlined can be written.

Transition State Theory Calculations for Reaction Pathways

Transition state theory is a fundamental concept in chemical kinetics used to understand the rates of chemical reactions. For a molecule like Pyridine, 2,6-diethyl-3-methyl-, computational chemists would typically employ methods such as Density Functional Theory (DFT) or ab initio calculations to locate the transition state structures for various potential reactions. These reactions could include, for example, electrophilic aromatic substitution or reactions involving the ethyl and methyl substituents.

The process involves mapping the potential energy surface of the reacting system to identify the saddle point, which corresponds to the transition state. From the properties of this transition state, key kinetic parameters like the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation can be calculated. These calculations would provide valuable insights into the reactivity of the molecule and the mechanisms of its transformations. However, no specific studies detailing these calculations for Pyridine, 2,6-diethyl-3-methyl- have been found.

Energy Profile Calculations for Conformational Analysis

The presence of flexible ethyl groups on the pyridine ring suggests that Pyridine, 2,6-diethyl-3-methyl- can exist in multiple conformations. Conformational analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Computational methods can be used to calculate the energy of different spatial arrangements of the atoms (conformers). By systematically rotating the bonds of the diethyl and methyl groups and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the energy barriers for interconversion between them. This analysis would reveal the most stable conformation of the molecule and the relative populations of different conformers at a given temperature. Such specific energy profile data for Pyridine, 2,6-diethyl-3-methyl- is not available in published research.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. For Pyridine, 2,6-diethyl-3-methyl-, methods like Time-Dependent Density Functional Theory (TD-DFT) could be used to predict its electronic absorption spectrum (UV-Vis). Similarly, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed.

These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. Without experimental or dedicated computational studies, the specific spectroscopic data for this compound remains uncharacterized.

Development of Structure-Reactivity Relationship Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. For a series of related pyridine derivatives, these models could be developed to predict their reactivity or other properties based on calculated molecular descriptors.

For Pyridine, 2,6-diethyl-3-methyl-, relevant descriptors would include electronic properties (such as orbital energies, atomic charges), steric parameters (like molecular volume and surface area), and topological indices. By correlating these descriptors with experimentally determined reactivity data for a set of similar compounds, a predictive model could be built. However, the development of such a model requires a substantial dataset of related compounds with known properties, and no such specific model for this pyridine derivative has been reported.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational dynamics. An MD simulation would involve solving Newton's equations of motion for the atoms of Pyridine, 2,6-diethyl-3-methyl-, allowing the molecule to explore its conformational landscape over a period of time.

These simulations can provide a more detailed picture of the accessible conformations and the dynamics of transitions between them compared to static conformational analysis. MD simulations can also be used to study the behavior of the molecule in different solvent environments. As with the other computational aspects, there are no published molecular dynamics simulations specifically focused on Pyridine, 2,6-diethyl-3-methyl-.

Advanced Analytical Methodologies and Derivatization Strategies for Pyridine, 2,6 Diethyl 3 Methyl

Enhancement of Chromatographic Performance

For complex sample matrices, enhancing the chromatographic performance is crucial for achieving accurate quantification and identification of "Pyridine, 2,6-diethyl-3-methyl-". Derivatization is a key strategy to modify the physicochemical properties of the analyte to improve its separation and detection characteristics in both gas and liquid chromatography.

Derivatization for Improved Gas Chromatography (GC) Separations and Detection

While "Pyridine, 2,6-diethyl-3-methyl-" is a relatively volatile compound suitable for GC analysis, derivatization can still offer significant advantages, particularly in improving peak shape and reducing interactions with active sites in the GC system. youtube.com The basic nitrogen atom in the pyridine (B92270) ring can lead to peak tailing on certain GC columns.

Common derivatization approaches for compounds with active hydrogens, such as silylation and acylation, are generally not directly applicable to the pyridine nitrogen itself under standard conditions. However, if the analytical focus were on potential metabolites of "Pyridine, 2,6-diethyl-3-methyl-" that may contain hydroxyl or amino groups on the alkyl side chains, these techniques would be highly relevant.

Silylation, the most prevalent derivatization technique for GC, involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often combined with a catalyst like trimethylchlorosilane (TMCS), are widely used. nih.govresearchgate.net Pyridine is frequently employed as a solvent and catalyst in these reactions as it can act as an acid scavenger, driving the reaction forward. researchgate.net

Acylation is another derivatization strategy that can be used to modify analytes for GC analysis. This involves the introduction of an acyl group, which can improve volatility and thermal stability.

A typical derivatization procedure for enhancing GC performance might involve the following steps, particularly if targeting potential polar metabolites:

Evaporation of the sample extract to dryness.

Addition of a silylating reagent mixture (e.g., BSTFA + 1% TMCS) and a solvent (e.g., pyridine or acetonitrile).

Incubation at a specific temperature (e.g., 60-70°C) for a set duration to ensure complete reaction.

Direct injection of the derivatized sample into the GC-MS.

| Derivatization Reagent | Typical Reaction Conditions | Purpose |

| BSTFA + 1% TMCS | 60-70°C for 30-60 min | Silylation of active hydrogens to increase volatility and improve peak shape. |

| MSTFA | 30-37°C for 30-60 min | Silylation, often used in metabolomics. nih.gov |

This is an interactive data table. You can sort and filter the data as needed.

Derivatization for High-Performance Liquid Chromatography (HPLC) Detection (e.g., UV, Fluorescence)

The native UV absorbance of "Pyridine, 2,6-diethyl-3-methyl-" may not be sufficient for trace-level detection in complex matrices. Derivatization to attach a chromophore or a fluorophore can significantly enhance detection sensitivity in HPLC. researchgate.net This is particularly useful when analyzing samples with low concentrations of the target analyte.

For basic compounds like pyridines, derivatization can be achieved by targeting the nitrogen atom. Reagents that react with primary and secondary amines can often be adapted for this purpose. A notable example is the use of labeling reagents to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection.

One such reagent is 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), which readily reacts with primary amines to form highly fluorescent derivatives. sigmaaldrich.com While the pyridine nitrogen is a tertiary amine, specific reagents designed to quaternize pyridinium (B92312) nitrogens can be employed. This approach not only adds a detectable tag but can also alter the chromatographic retention of the molecule.

The general steps for pre-column derivatization for HPLC analysis would be:

Mixing the sample extract with the derivatizing reagent in a suitable solvent.

Incubation under optimized conditions (temperature, time) to ensure complete derivatization.

Quenching the reaction if necessary.

Injection of the derivatized sample into the HPLC system.

| Derivatizing Reagent | Detection Method | Applicable Functional Group |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Fluorescence | Primary amines (by analogy for pyridinic nitrogen) |

| Dansyl Chloride | UV/Fluorescence | Primary and secondary amines |

| 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorescence | Primary and secondary amines |

This is an interactive data table. You can sort and filter the data as needed.

Strategies for Improved Mass Spectrometry Detection

Mass spectrometry (MS) is a powerful tool for the identification and quantification of "Pyridine, 2,6-diethyl-3-methyl-". Derivatization can play a critical role in enhancing the performance of MS detection.

Derivatization for Enhanced Ionization Efficiency (e.g., Silylation, Acylation, Alkylation)

The ionization efficiency of a molecule in the MS source is a key determinant of sensitivity. nih.gov For electrospray ionization (ESI), which is commonly coupled with HPLC, derivatization can be used to introduce a permanently charged group or a group that is more readily ionized.

Alkylation, the addition of an alkyl group, is a derivatization strategy that can be used to enhance ionization. researchgate.net For a pyridine derivative, quaternization of the nitrogen atom with an alkylating agent would result in a permanently charged pyridinium salt. This pre-charged derivative would be expected to show significantly enhanced signal intensity in positive-ion ESI-MS.

For gas chromatography-mass spectrometry (GC-MS), derivatization methods like silylation or acylation, as discussed in section 7.1.1, can also improve MS detection by producing characteristic fragmentation patterns that aid in structural elucidation and confirmation.

| Derivatization Strategy | Ionization Technique | Mechanism of Enhancement |

| Alkylation (Quaternization) | ESI-MS | Formation of a permanently charged pyridinium ion. |

| Silylation | GC-EI-MS | Improved volatility and generation of characteristic fragment ions. |

| Acylation | GC-EI-MS | Improved volatility and generation of specific fragment ions. |

This is an interactive data table. You can sort and filter the data as needed.

Isotope-Labeling Derivatization for Quantitative Analysis

Recent advances in chemical synthesis have provided methods for the incorporation of stable isotopes, such as ¹⁵N and deuterium (B1214612), into the pyridine ring structure. One such method involves a ring-opening and ring-closing sequence via Zincke imine intermediates, which allows for the incorporation of ¹⁵N from commercially available ¹⁵NH₄Cl. This technique has been shown to be applicable to a range of substituted pyridines. The same intermediates can also be used for the incorporation of deuterium at specific positions on the pyridine ring. These isotopically labeled pyridines serve as excellent internal standards in quantitative LC-MS studies, helping to correct for matrix effects and variations in instrument response.

Sample Preparation Techniques Involving Derivatization

Sample preparation is a critical step in the analytical workflow, and derivatization is often integrated into this stage. For the analysis of "Pyridine, 2,6-diethyl-3-methyl-" from complex biological or environmental samples, a multi-step sample preparation protocol that includes derivatization can significantly improve the quality of the final analytical result.

In metabolomics studies, a common workflow for the analysis of polar metabolites by GC-MS involves a two-step derivatization process that is part of the sample preparation. shimadzu.eu This typically includes:

Extraction: The initial extraction of the analyte from the sample matrix using a suitable solvent system.

Drying: The extract is often dried down to remove the extraction solvent.

Methoximation: A reaction with methoxyamine hydrochloride in pyridine is performed to protect carbonyl groups. While "Pyridine, 2,6-diethyl-3-methyl-" does not have a carbonyl group, this step is crucial if analyzing it alongside other compounds that do.

Silylation: The subsequent addition of a silylating reagent like MSTFA or BSTFA to derivatize active hydrogens. nih.gov

This integrated approach ensures that the analyte is in a suitable form for GC-MS analysis, free from interfering matrix components, and with enhanced chromatographic and detection properties.

Emerging Research Areas and Potential Academic Applications of Pyridine, 2,6 Diethyl 3 Methyl

Catalysis and Organocatalysis

In the realm of catalysis, pyridine (B92270) and its derivatives are of significant interest due to the coordinating ability of the nitrogen atom, which can act as a ligand for metal catalysts or as a basic site in organocatalysis. evitachem.comresearchgate.net The specific substitution pattern of Pyridine, 2,6-diethyl-3-methyl- suggests a profile as a bulky, non-nucleophilic base or a sterically demanding ligand.

Pyridine derivatives are widely employed as N-donor ligands in homogeneous catalysis, where they can stabilize transition metal centers and influence the selectivity and efficiency of catalytic transformations. evitachem.comacs.org The ethyl groups at the 2 and 6 positions of Pyridine, 2,6-diethyl-3-methyl- create significant steric bulk around the nitrogen atom. This steric hindrance can be advantageous in several ways:

Stabilization of Reactive Species: The bulky ligand can create a protective pocket around a metal center, preventing unwanted side reactions or catalyst decomposition.

Control of Stereochemistry: The defined three-dimensional structure of the ligand can influence the stereochemical outcome of a reaction, favoring the formation of one enantiomer or diastereomer over another.

Modulation of Reactivity: The steric hindrance can limit the access of substrates to the metal center, leading to higher selectivity for less sterically demanding substrates.

In heterogeneous catalysis, pyridine derivatives can be immobilized on solid supports to create catalysts that are easily separable from the reaction mixture. mdpi.com Pyridine, 2,6-diethyl-3-methyl- could be functionalized and anchored to a solid support to serve as a robust, reusable ligand or basic site.

| Catalyst System Component | Potential Role of Pyridine, 2,6-diethyl-3-methyl- | Rationale |

|---|---|---|

| Homogeneous Catalyst Ligand | Control of selectivity and stability in metal-catalyzed reactions. | The bulky 2,6-diethyl groups can create a specific coordination environment around a metal center. |

| Organocatalyst | A non-nucleophilic base for proton abstraction. | Steric hindrance around the nitrogen atom minimizes its nucleophilicity while maintaining basicity. |

| Heterogeneous Catalyst Component | A recyclable ligand or basic site when immobilized on a solid support. | Facilitates catalyst recovery and reuse, enhancing the sustainability of the process. |

Cross-coupling reactions, such as C-C and C-N bond forming reactions, are fundamental transformations in organic synthesis. semanticscholar.orgorganic-chemistry.org These reactions often require a base to facilitate the catalytic cycle. Bulky, non-nucleophilic bases are highly desirable in this context as they can deprotonate the substrate or catalyst without competing as a nucleophile in the coupling reaction. The steric hindrance of Pyridine, 2,6-diethyl-3-methyl- makes it a prime candidate for such a role, similar to other 2,6-disubstituted pyridines like 2,6-lutidine.

For instance, in palladium-catalyzed cross-coupling reactions, a bulky pyridine base can promote the reductive elimination step and help to regenerate the active catalyst. beilstein-journals.org While specific studies employing Pyridine, 2,6-diethyl-3-methyl- are not available, its utility can be inferred from the successful application of other hindered pyridine bases in these transformations.

Materials Science

The rigid, aromatic structure of the pyridine ring makes it a valuable building block for the construction of functional materials, including polymers and supramolecular assemblies. ontosight.aiwur.nl

Pyridine-containing polymers are of interest for a variety of applications due to their thermal stability, mechanical properties, and potential for post-polymerization functionalization. wur.nl Pyridine, 2,6-diethyl-3-methyl- could be incorporated into polymer backbones or as pendant groups. The alkyl substituents would influence the polymer's solubility, processability, and intermolecular interactions.

In supramolecular chemistry, pyridine derivatives are used to direct the assembly of complex, well-defined architectures through coordination with metal ions or through hydrogen bonding interactions. evitachem.com The specific substitution pattern of Pyridine, 2,6-diethyl-3-methyl- could be exploited to control the geometry and stability of such assemblies.

| Material Type | Potential Application of Pyridine, 2,6-diethyl-3-methyl- | Key Structural Feature |

|---|---|---|

| Functional Polymers | As a monomer or pendant group to impart specific thermal or mechanical properties. | The rigid pyridine core and the flexible alkyl side chains. |

| Supramolecular Assemblies | A building block for the construction of discrete molecular cages or extended networks. | The coordinating nitrogen atom and the sterically directing alkyl groups. |

While simple alkylpyridines are typically colorless, the pyridine ring is a component of many chromophores and luminophores. The electronic properties of the pyridine ring can be tuned by the introduction of electron-donating or electron-withdrawing groups to modify the absorption and emission of light. Although Pyridine, 2,6-diethyl-3-methyl- itself is not a dye, it could serve as a precursor or a building block for the synthesis of more complex, conjugated systems with interesting photophysical properties. For example, it could be functionalized to be part of a larger π-conjugated system used in organic light-emitting diodes (OLEDs) or as a sensor.

Advanced Magnetic Materials

The development of new magnetic materials is a key area of research with applications in data storage, spintronics, and quantum computing. Molecular magnetism focuses on the design of molecules and coordination polymers that exhibit specific magnetic properties. Pyridine-based ligands are frequently used to coordinate to paramagnetic metal ions, and the nature of the ligand can have a profound influence on the magnetic properties of the resulting complex. researchgate.net

The sterically demanding nature of Pyridine, 2,6-diethyl-3-methyl- as a ligand could enforce specific coordination geometries on metal centers, which in turn would dictate the magnetic anisotropy and the magnetic exchange interactions between adjacent metal ions in a polynuclear complex or a coordination polymer. By carefully selecting the metal ion and the bridging ligands, it may be possible to construct single-molecule magnets (SMMs) or single-chain magnets (SCMs) based on complexes of Pyridine, 2,6-diethyl-3-methyl-.

Bio-inspired Chemistry

Design of Synthetic Systems Mimicking Enzymatic Activity

Bio-inspired chemistry seeks to create synthetic molecules that replicate the function of biological systems, such as enzymes. Pyridine and its derivatives are common scaffolds in this field due to their presence in vital coenzymes like NAD/NADH and their ability to coordinate with metal ions, mimicking the active sites of metalloenzymes. nih.gov

While direct research on Pyridine, 2,6-diethyl-3-methyl- in this context is not documented, its structural features suggest potential. The substituted pyridine ring can act as a ligand in synthetic models of enzyme active sites. For example, a diethylamino pyridine Schiff base was used to create a chemosensor for biological thiols, demonstrating how functionalized pyridines can be employed in systems that interact with biological molecules. researchgate.net The steric bulk provided by the two ethyl groups and the electronic effect of the methyl group in Pyridine, 2,6-diethyl-3-methyl- could be exploited to create specific binding pockets in synthetic catalysts, potentially leading to selective transformations.

Environmental Chemistry and Atmospheric Fate Studies

Investigations into the Degradation Pathways of Alkylpyridines in Non-Biological Systems

Alkylpyridines are recognized as environmental pollutants, often found in surface and ground waters near industrial sites. researchgate.net Their higher water solubility compared to non-heterocyclic analogues makes them more mobile in the environment. researchgate.net While the focus of many studies has been on microbial degradation, understanding their fate in non-biological systems through processes like photo-oxidation is also critical. researchgate.net

Specific studies on the non-biological degradation pathways of Pyridine, 2,6-diethyl-3-methyl- were not found. However, the general principles of atmospheric chemistry of aromatic compounds can be applied. The pyridine ring is generally more prone to nucleophilic substitution than electrophilic substitution. nih.gov Its atmospheric fate would likely be determined by reactions with photochemically generated radicals, such as hydroxyl radicals (•OH). The degradation process would involve radical addition to the ring or hydrogen abstraction from the ethyl and methyl substituents, leading to a cascade of reactions forming various oxidation products. The exact nature and rate of these degradation pathways for this specific molecule remain an open area for investigation.

Fundamental Organic Synthesis and Methodology Development

Exploiting the Reactivity of Pyridine, 2,6-Diethyl-3-Methyl- for Novel Synthetic Routes

The pyridine ring is a versatile building block in organic synthesis, and its derivatives are scaffolds for numerous pharmaceuticals and functional materials. nih.govnih.gov The reactivity of the pyridine ring is characterized by a susceptibility to nucleophilic attack at the positions 2, 4, and 6, and a resistance to electrophilic substitution, which typically requires harsh conditions and occurs at the 3- and 5-positions. wikipedia.orgnih.gov

No specific publications were identified that detail novel synthetic routes originating from Pyridine, 2,6-diethyl-3-methyl-. However, its structure presents several possibilities for exploitation in synthetic methodology.

C-H Functionalization: The hydrogen atom at position 4 and position 5 are potential sites for directed C-H activation, a modern and efficient strategy for creating complex molecules.

Modification of Substituents: The ethyl and methyl groups could be functionalized, for example, through benzylic-type bromination and subsequent substitution.

Steric Directing Group: The bulky 2,6-diethyl arrangement could serve as a steric directing group, influencing the regioselectivity of reactions at other positions on the ring or on molecules to which it is attached.

For instance, the synthesis of 2-methyl-3-nitropyridines has been achieved through a multi-step process starting from 2-chloro-3-nitropyridines, demonstrating that functionalization of substituted pyridines is a viable synthetic strategy. mdpi.com The development of new synthetic methods often relies on understanding the unique reactivity of such substituted heterocyclic systems.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Pyridine, 2,6-diethyl-3-methyl- |

| 2,6-bis(2,6-diethylphenyliminomethyl)pyridine |

| Pyridine |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Zinc(II) |

| Iron |

| 2-methyl-3-nitropyridine |

Q & A

Basic Research Questions

Q. What are the key considerations for the safe handling and storage of 2,6-diethyl-3-methylpyridine in laboratory settings?

- Methodological Answer : Follow guidelines outlined in safety data sheets (SDS) for pyridine derivatives, which recommend:

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C to prevent oxidation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. What synthetic routes are commonly employed for 2,6-diethyl-3-methylpyridine, and how do reaction parameters affect yield?

- Methodological Answer :

- Wittig Reaction : Utilize pyridine derivatives with Wittig reagents (e.g., triphenylphosphine ylides) to introduce substituents. Optimize temperature (typically 60–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity .

- Catalytic Functionalization : Palladium-catalyzed C-H activation can introduce ethyl/methyl groups, with pyridine acting as a ligand. Reaction efficiency depends on catalyst loading (1–5 mol%) and ligand-to-metal ratios .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. For example, heating in dichloromethane with pyridine for 1 hour achieved 89% yield in analogous pyridine syntheses .

Q. How can FTIR spectroscopy with pyridine adsorption characterize the acidity of catalysts containing 2,6-diethyl-3-methylpyridine?

- Methodological Answer :

- Procedure : Adsorb pyridine onto the catalyst surface at 150°C under vacuum. Acquire FTIR spectra in the 1400–1700 cm⁻¹ range .

- Data Interpretation :

- Brønsted Acid Sites : Peaks at 1540 cm⁻¹ (pyridinium ion).

- Lewis Acid Sites : Peaks at 1450 cm⁻¹ (coordinated pyridine).

- Quantification : Use molar extinction coefficients to calculate acid site density. Compare with temperature-programmed desorption (TPD) for cross-validation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between surface acidity measurements obtained via pyridine FTIR and TPD methods?

- Methodological Answer :

- Contradiction Source : FTIR detects both Brønsted and Lewis sites, while TPD may underestimate weakly bonded sites.

- Resolution Strategy :

Perform FTIR at multiple temperatures (e.g., 373–773 K) to assess acid strength distribution .

Combine with ammonia-TPD to quantify total acidity.

Use PCA (Principal Component Analysis) for spectral deconvolution in complex systems .

- Case Study : Barzetti et al. (1996) demonstrated that FTIR-pyridine correlated with TPD for zeolites but diverged for amorphous silica-alumina due to weak Lewis sites .

Q. What mechanistic insights have been gained from studying pyridine derivatives as ligands in palladium-catalyzed C-H functionalization?

- Methodological Answer :

- Ligand Role : Pyridine derivatives stabilize Pd intermediates, lowering activation energy for C-H bond cleavage.

- Mechanistic Tools :

- Kinetic Studies : Determine rate laws (e.g., zero-order in substrate for Pd(OAc)₂/pyridine systems) .

- Isotope Effects : Use deuterated substrates to probe rate-determining steps (e.g., KIE = 1.2 suggests C-H cleavage is not rate-limiting) .

- Optimization : Adjust ligand-to-Pd ratios (1:1 or 1:2) to balance catalytic activity and stability .

Q. What advanced spectroscopic techniques are suitable for analyzing the intermolecular interactions of 2,6-diethyl-3-methylpyridine in solution?

- Methodological Answer :

- Soft X-ray Absorption Spectroscopy (XAS) : Probe C and N K-edges to identify π* transitions, revealing hydrogen bonding and solvation dynamics in aqueous solutions .

- Application : In aqueous pyridine, XAS resolved preferential interactions between pyridine’s nitrogen and water’s oxygen, with concentration-dependent aggregation .

- Complementary Methods : Pair with molecular dynamics (MD) simulations to model solvent-solute interactions at atomic resolution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.